Methyl 2-hydroxyethane-1-sulfonate
Overview
Description
Methyl 2-hydroxyethane-1-sulfonate is an organic compound with the molecular formula C3H8O4S and a molecular weight of 140.16 g/mol . It is characterized by the presence of a sulfonate group attached to a hydroxyethane moiety, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 2-hydroxyethanesulfonate, also known as 2-methoxysulfonylethanol or Ethanesulfonic acid, 2-hydroxy-, methyl ester, primarily targets the AMPA receptors . These receptors are the primary mediators of fast excitatory synaptic transmission in the mammalian brain .
Mode of Action
The compound acts as an AMPA receptor antagonist . Antagonists of AMPA receptors are potential treatment candidates for several neurological disorders, including epilepsy, stroke, and amyotrophic lateral sclerosis . The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Biochemical Pathways
The compound affects several key metabolic pathways. These include pentose and glucuronate interconversions , starch and sucrose metabolism , and cysteine and methionine metabolism . The differential proteins corresponding to alterations in metabolism across the metabolic network were identified using iTRAQ-based quantitative proteomics analysis .
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation
Result of Action
The compound’s action results in the inhibition of GluA1 channels expressed in Xenopus oocytes . This inhibition is reversible and occurs upon the application of the compound . In addition, the compound exhibits swelling behavior in water, forming a viscous gel upon contact .
Action Environment
The compound is used in various industries, including electroplating and detergents . It can also be used as a descaling agent for woolen products, an intermediate for daily chemical products (such as shampoo, high-grade soap, etc.), a pharmaceutical raw material, and an intermediate for fine chemical products . The compound’s action, efficacy, and stability may be influenced by these different environmental factors.
Biochemical Analysis
Biochemical Properties
Methyl 2-hydroxyethanesulfonate is involved in several key metabolic pathways such as pentose and glucuronate interconversions, starch and sucrose metabolism, cysteine and methionine metabolism
Cellular Effects
Related compounds such as Methyl methanesulfonate have been shown to trigger lipid alterations at the inner nuclear membrane independent of its DNA-damaging ability
Molecular Mechanism
The molecular mechanism of Methyl 2-hydroxyethanesulfonate is not fully understood. Methane sulfonate esters, a related group of compounds, are known to be biological alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu
Metabolic Pathways
Methyl 2-hydroxyethanesulfonate is involved in several key metabolic pathways such as pentose and glucuronate interconversions, starch and sucrose metabolism, cysteine and methionine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxyethane-1-sulfonate can be synthesized through the reaction of ethylene oxide with sodium hydrogen sulfite in an aqueous solution . The reaction must be carefully controlled to avoid contamination and the formation of by-products. The process involves mixing sodium hydroxide solution with sulfur dioxide to prepare an aqueous sodium hydrogen sulfite solution, which is then reacted with ethylene oxide under controlled conditions of temperature, pH, and stoichiometry .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where the aqueous sodium hydrogen sulfite solution is prepared in a reactor and then mixed with ethylene oxide in another reactor. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxyethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Methyl 2-hydroxyethane-1-sulfonate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-hydroxyethane-1-sulfonate include:
Sodium 2-hydroxyethyl sulfonate: Used in the production of surfactants and detergents.
Methanesulfonates: Used as alkylating agents in various chemical reactions.
Uniqueness
This compound is unique due to its specific structure, which combines a hydroxyethane moiety with a sulfonate group. This combination imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Biological Activity
Methyl 2-hydroxyethane-1-sulfonate (also known as methyl 2-hydroxyethanesulfonate or MES) is an organic compound with a sulfonic acid functional group. It has garnered attention in various fields, including biochemistry and pharmacology, due to its biological activities. This article provides a comprehensive overview of the biological activity of MES, supported by research findings, case studies, and data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHOS
- Molecular Weight : 133.17 g/mol
- CAS Number : 81171-21-3
Antimicrobial Activity
Research has indicated that MES exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, MES demonstrated varying degrees of inhibition:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The results suggest that MES can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines have shown that MES exhibits low toxicity at concentrations up to 200 µM. For instance, in tests involving human fibroblast cells, cell viability remained above 80% even at higher concentrations, indicating its safety for potential therapeutic applications .
The mechanism by which MES exerts its biological effects is not fully understood. However, it is hypothesized that the sulfonate group may interact with cellular membranes or specific protein targets, leading to alterations in cellular processes such as metabolism and growth regulation .
Case Studies
- Study on Locomotor Activity in Rats : A study evaluated the effects of MES on locomotor activity in rats with hyperproliferative disease. The results indicated a decrease in locomotor activity, suggesting that MES may influence neurological functions or muscle coordination .
- Antiviral Activity : Although primarily studied for antibacterial properties, preliminary investigations into the antiviral activity of MES have shown promise against certain viral strains. Further research is needed to elucidate its potential as an antiviral agent.
Properties
IUPAC Name |
methyl 2-hydroxyethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c1-7-8(5,6)3-2-4/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOMBFXFIFOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230918 | |
Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81171-21-3 | |
Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081171213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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